[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate
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Description
Scientific Research Applications
Chemical Synthesis and Derivatives
Nucleoside Synthesis : A study by Gagnier, Halat, and Otter (1984) explored the synthesis of imidazo[4,5‐d]pyridazine nucleosides, focusing on ribosylation and debenzoylation processes, which are crucial in nucleoside synthesis (Gagnier, Halat, & Otter, 1984).
Synthesis of Acyclonucleosides : Choi, Shin, and Yoon (1990) conducted research on converting substituted pyridazin-6-ones into various derivatives through reactions with 4-bromoacetoacetic acid and methyl 4-bromoacetoacetate (Choi, Shin, & Yoon, 1990).
Synthesis of Pyridazinone Derivatives for Anticancer Activity : Mehvish and Kumar (2022) synthesized new 3(2h)-one pyridazinone derivatives, showing potential antioxidant activity. Their study also included molecular docking studies for further analysis (Mehvish & Kumar, 2022).
Applications in Medical Imaging
- Myocardial Perfusion Imaging : Mou et al. (2012) synthesized 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging with PET. This study highlights the promise of these compounds in cardiac imaging (Mou et al., 2012).
Properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O3/c13-9-5-16-17(11(18)10(9)14)6-20-12(19)7-1-3-8(15)4-2-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYFDAHCNYMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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